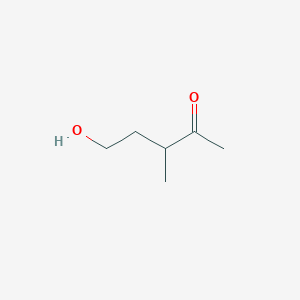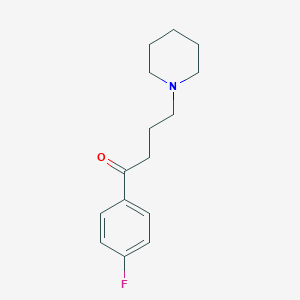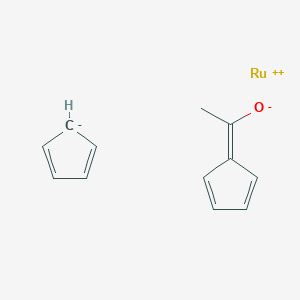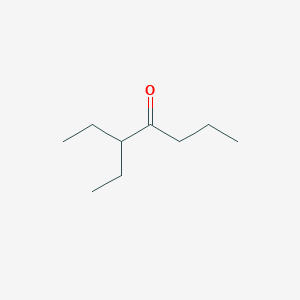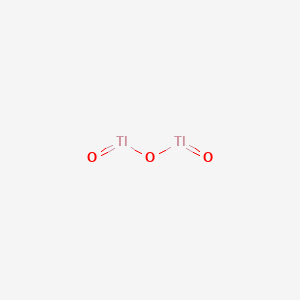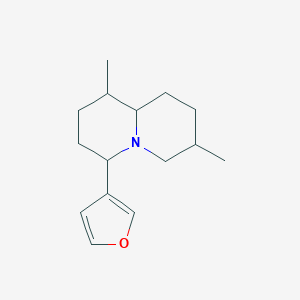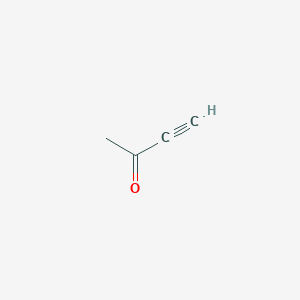
3-Butyn-2-one
Descripción general
Descripción
3-Butyn-2-one, also known as 3-butynoic acid, is a four-carbon alkyne, a type of hydrocarbon, with the chemical formula C4H6O. It is a colorless liquid with a pungent odor, and it is highly reactive and flammable. It is used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and dyes. It is also used as an intermediate in the production of a wide range of chemicals.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformations : 3-Butyn-1-ol, closely related to 3-Butyn-2-one, shows a preferred gauche conformation, which is significant in understanding its molecular behavior and potential chemical reactions (Bakken, Hopf, Mahle, & Trætteberg, 1996).
Conjugate Addition to Anilines : this compound can effectively undergo conjugate addition to anilines in ethanol, which is crucial in synthesizing enaminones. This process offers insights into alkene geometry and provides a method for creating these compounds (Chisholm, Valentine, Pohl, & Whiting, 2016).
Liquid Chromatographic Analysis Artifact : An artifact in the chromatographic analysis of this compound using the 2,4-dinitrophenylhydrazine method has been identified, highlighting potential pitfalls in analytical methods (Vogel, Pötter, & Karst, 2000).
Cycloaddition Reactions : this compound is involved in [2+2] and [3+2] cycloaddition reactions, which are fundamental in organic synthesis and for understanding reaction mechanisms (Monti, Audran, Leandri, & Monti, 1994).
Condensation Reactions : this compound can undergo self- and cross-condensation reactions, which are important in creating diverse organic compounds (Ramachandran, Rudd, & Reddy, 1999).
Hydrogenation Studies : Its hydrogenation over Pd/ZnO catalysts has been studied, which is significant in chemical engineering and industrial applications (Vernuccio, Goy, Rohr, Medlock, & Bonrath, 2016).
Chemical Vapor Deposition : this compound's decomposition in the gas phase can be used for depositing carbonaceous films, relevant in materials science (Dřínek, Urbanova, Bastl, Gregora, Vorlíček, Šubrt, & Pola, 1998).
Halogenation Mechanisms : Its reactions with bromine chloride and iodine monochloride offer insights into halogenation mechanisms, important in organic chemistry (Heasley, Buczala, Chappell, Hill, Whisenand, & Shellhamer, 2002).
Mecanismo De Acción
- Role : Its reactivity allows it to participate in various chemical reactions, including Michael additions and cyclotrimerizations .
- Interaction : 3-Butyn-2-one can undergo asymmetric double-Michael reactions with nucleophiles, such as ortho-tosylamidophenyl malonate, catalyzed by chiral aminophosphines. These reactions yield indolines .
Target of Action
Mode of Action
Safety and Hazards
3-Butyn-2-one is highly flammable and fatal if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Relevant Papers
One relevant paper discusses the “On water” reaction of deactivated anilines with 4-methoxy-3-buten-2-one, a convenient, effective, and inexpensive surrogate for this compound . The efficiency of the reaction mostly lies in the use of water as a solvent, which enhances the reaction rate by a 45 to 200-fold factor with regard to other media .
Análisis Bioquímico
Biochemical Properties
It has been found to undergo asymmetric double-Michael reaction with ortho-tosylamidophenyl malonate catalyzed by chiral aminophosphines to yield indolines . This suggests that 3-Butyn-2-one can interact with enzymes and other biomolecules in a biochemical context.
Molecular Mechanism
It is known to participate in conjugate arylation mediated by gallium (III) chloride leading to (E)-α,β-unsaturated ketones . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Propiedades
IUPAC Name |
but-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPFNGLRSIPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074521 | |
| Record name | 3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423-60-5 | |
| Record name | 3-Butyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | But-3-yn-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetylethyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST682FTU47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Butyn-2-one?
A1: this compound has a molecular formula of C4H4O and a molecular weight of 68.07 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include Mass Spectrometry (MS), 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) analyses have also been used to confirm the structures of products derived from reactions involving this compound. []
Q3: How stable is this compound and what methods are available for its preparation?
A3: this compound is considered an unstable ketone. [] One method for its preparation involves treating its corresponding acetal with anhydrous iron (III) chloride suspended on dry silica. []
Q4: What is the typical reactivity of this compound with amines?
A4: this compound commonly undergoes conjugate addition reactions with amines. For example, it reacts with alicyclic amines to form enamines. [] This reaction is influenced by the basicity of the amine, with higher basicity leading to increased reactivity. []
Q5: How does water influence the reactivity of this compound with anilines?
A5: Water has been shown to significantly enhance the rate of conjugate addition of this compound to anilines. This effect is attributed to water's role as a solvent, increasing the reaction rate by a factor of 45 to 200 compared to other media. []
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, this compound serves as a versatile building block for various heterocycles. It reacts with ortho-substituted anilines to yield quinoline derivatives. [] Furthermore, it participates in reactions leading to the formation of 1H-1,2-benzodiazepine derivatives, such as when reacted with tropone tosylhydrazone sodium salt. []
Q7: How does the reactivity of this compound differ towards borane anions compared to other alkynes?
A7: Unlike terminal alkynes that typically undergo monocarbon insertion reactions with borane anions, this compound, being a polarized terminal alkyne, exhibits a unique reactivity. It reacts with the arachno-6,8-C2B7H12- anion to yield a new class of arachno-tricarbaboranes with the general formula arachno-6-(RCH2)-5,6,7-C3B7H12. []
Q8: What are the applications of this compound in organic synthesis?
A8: this compound is employed in various synthetic transformations. For instance, it can be used in the synthesis of trans-fused bicyclic compounds through a double Michael reaction with tethered carbon acids. [] It also serves as a starting material in the synthesis of zaragozic acids A and C, potent squalene synthase inhibitors. []
Q9: Can this compound be used in the synthesis of polymers?
A9: Yes, copolymerization of acetylene with this compound yields new cyclooctatetraene derivatives. [] This demonstrates the potential of this compound in polymer chemistry.
Q10: Does this compound exhibit any biological activity?
A10: Research suggests that this compound possesses nematicidal activity. It displays potent effects against the root-knot nematode Melodogyne incognita. [] The presence of the electron-withdrawing carbonyl group conjugated to the alkyne triple bond significantly contributes to its nematicidal properties. []
Q11: How does the structure of this compound relate to its nematicidal activity?
A11: The conjugation of the electron-withdrawing carbonyl group to the alkyne triple bond plays a crucial role in the nematicidal activity of this compound. This structural feature likely enhances its reactivity with biological targets within the nematode. []
Q12: What is known about the metabolic fate of this compound in biological systems?
A12: Studies have focused on the reductive metabolism of 4-phenyl-3-butyn-2-one (PBYO), a derivative of this compound, in rat liver preparations. [, ] Both the triple bond and the carbonyl group of PBYO are susceptible to reduction by enzymes present in rat liver microsomes and cytosol. [, ]
Q13: Are there any studies exploring the use of this compound in reactions involving catalysts?
A13: Yes, this compound has been investigated in various catalytic reactions. For instance, it serves as a substrate in the synthesis of 1,4-diaryl-3-butyn-2-ones through palladium-catalyzed carbonylative coupling with benzyl chlorides. [] Additionally, its reaction with benzyl azide in the presence of a copper(I) catalyst, commonly referred to as a “click reaction,” has been studied using microcalorimetry to understand the reaction kinetics and thermodynamics. []
Q14: Have there been any computational studies on the reactivity of this compound?
A14: Density functional theory (DFT) calculations have been employed to elucidate the mechanism of rearrangement reactions involving this compound. These calculations provided insights into the molecular energy and atomic charge distributions, supporting the proposed reaction pathway leading to the formation of benzoxazole derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



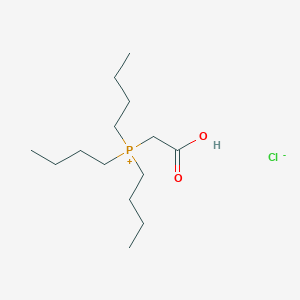
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
